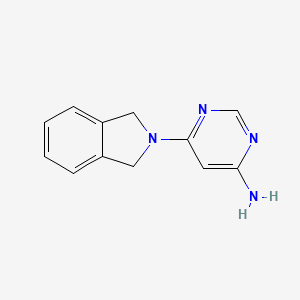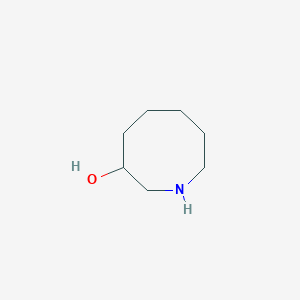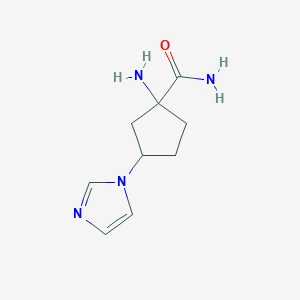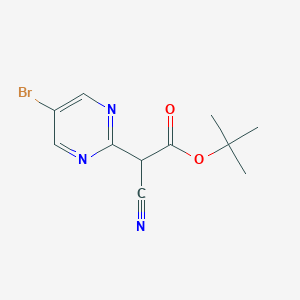
4-Amino-1H-pyrazol-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-1H-pyrazol-1-ol is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms This compound is particularly interesting due to its unique structure, which includes an amino group and a hydroxyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1H-pyrazol-1-ol typically involves the cyclocondensation of hydrazines with β-diketones or their equivalents. One common method includes the reaction of arylhydrazines with malononitrile derivatives in the presence of a catalyst such as FeCl3/PVP in a green solvent system like water/PEG-400 . This method is advantageous due to its environmentally friendly conditions and high yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process. The choice of solvents, catalysts, and purification methods are crucial factors in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-1H-pyrazol-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of nitroso or nitro-pyrazole derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of alkyl or acyl-pyrazole derivatives.
Scientific Research Applications
4-Amino-1H-pyrazol-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Amino-1H-pyrazol-1-ol involves its interaction with various molecular targets. The amino and hydroxyl groups can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. For example, it has been studied as an inhibitor of kinases and other enzymes involved in disease pathways . The exact pathways and molecular targets depend on the specific application and the structure of the derivatives formed from this compound.
Comparison with Similar Compounds
- 3-Amino-1H-pyrazol-1-ol
- 5-Amino-1H-pyrazol-1-ol
- 4-Amino-3-methyl-1H-pyrazol-1-ol
Comparison: 4-Amino-1H-pyrazol-1-ol is unique due to the position of the amino and hydroxyl groups on the pyrazole ring. This positioning affects its reactivity and the types of derivatives that can be synthesized. Compared to its analogs, it may exhibit different biological activities and chemical properties, making it a valuable compound for specific applications .
Properties
IUPAC Name |
1-hydroxypyrazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O/c4-3-1-5-6(7)2-3/h1-2,7H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFHUHCITYRSRPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(2-Chlorophenyl)(imino)methyl]cyclopentanol Hydrochloride](/img/structure/B13329608.png)

![2-methyl-1-(piperidin-4-ylmethyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B13329621.png)
![(3R)-3-Amino-3-[4-(methylethyl)phenyl]propan-1-OL](/img/structure/B13329630.png)
![2'-Methyl-5'-(trifluoromethyl)spiro[cyclohexane-1,1'-isoindoline]-3',4-dione](/img/structure/B13329631.png)
![(R)-4-Methoxy-1-oxa-9-azaspiro[5.5]undecane](/img/structure/B13329636.png)


![5-((6-Methyl-2,6-diazaspiro[3.3]heptan-2-yl)methyl)isoindoline](/img/structure/B13329648.png)


![(2e)-3-[(6s,9r)-4-(Cyclopropylamino)-6,7,8,9-Tetrahydro-5h-6,9-Epiminocyclohepta[d]pyrimidin-10-Yl]-1-(2-Hydroxyphenyl)prop-2-En-1-One](/img/structure/B13329680.png)
![(S)-3-Amino-6,8-difluoro-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one](/img/structure/B13329685.png)

